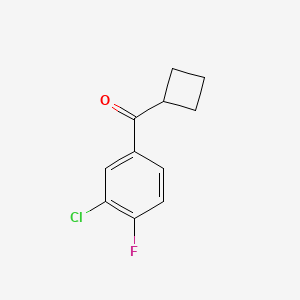

3-Chloro-4-fluorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHPGSAKSWCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642536 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-88-0 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-chloro-4-fluorophenyl)-cyclobutylmethanone: Synthesis, Structure, and Applications in Drug Discovery

Introduction: The Strategic Value of Substituted Aryl Cyclobutyl Ketones

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Aryl ketones serve as fundamental building blocks in the synthesis of a vast array of therapeutic agents. However, the introduction of unique, non-classical bioisosteres is a key strategy to overcome challenges in drug development such as metabolic instability, poor solubility, and off-target effects.

The cyclobutyl moiety has emerged as a particularly valuable substituent.[1] Its rigid, three-dimensional, and puckered structure provides a distinct conformational profile compared to more traditional, planar aromatic rings or flexible alkyl chains.[2][3] Incorporating a cyclobutyl ring can improve metabolic stability, modulate lipophilicity, and provide novel vectors for exploring chemical space, ultimately enhancing binding affinity and selectivity for biological targets.[4]

This guide provides a comprehensive technical overview of (3-chloro-4-fluorophenyl)-cyclobutylmethanone , a compound that marries the electronically-tuned 3-chloro-4-fluorophenyl group with the advantageous cyclobutyl motif. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a robust synthesis protocol, and its potential as a high-value intermediate in the design of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. (3-chloro-4-fluorophenyl)-cyclobutylmethanone is registered under CAS Number 898790-88-0.[5] Its key identifiers and computed physicochemical properties are summarized in the table below, providing a snapshot of its molecular characteristics relevant to synthetic chemistry and early-stage drug design.

| Property | Value | Source |

| IUPAC Name | (3-chloro-4-fluorophenyl)-cyclobutylmethanone | PubChem[5] |

| CAS Number | 898790-88-0 | PubChem[5] |

| Molecular Formula | C₁₁H₁₀ClFO | PubChem[5] |

| Molecular Weight | 212.65 g/mol | PubChem[5] |

| Canonical SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | PubChem[5] |

| XLogP3 | 3.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 (Oxygen) | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Chemical Structure and Spectroscopic Profile

The precise arrangement of atoms dictates the molecule's reactivity and its potential for biological interactions. The structure combines a cyclobutanecarbonyl group with a 1,2,4-trisubstituted benzene ring.

Caption: 2D Structure of (3-chloro-4-fluorophenyl)-cyclobutylmethanone.

Expected Spectroscopic Characteristics

For a researcher synthesizing this compound, confirmation of its structure is critical. While experimental data is definitive, the expected spectroscopic signatures can be predicted based on its structure:

-

¹H NMR: The spectrum would show complex multiplets for the cyclobutyl protons. The aromatic region would display three distinct signals corresponding to the protons on the substituted phenyl ring, with coupling patterns dictated by their ortho, meta, and para relationships to each other and to the fluorine atom.

-

¹³C NMR: The spectrum would feature a characteristic signal for the ketone carbonyl carbon at a downfield shift (typically >190 ppm). Signals for the aromatic carbons would appear in the 110-165 ppm range, with their chemical shifts influenced by the electron-withdrawing halogen substituents. The aliphatic carbons of the cyclobutyl ring would appear at upfield shifts.

-

FT-IR Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone C=O stretch would be prominent, typically in the range of 1670-1690 cm⁻¹. C-F and C-Cl stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.

Synthesis Methodology: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[7]

The causality for selecting this pathway is clear: it provides a convergent and high-yielding route from readily available starting materials, 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the desired C-C bond.[8]

Caption: Proposed synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity should be confirmed by the spectroscopic methods outlined previously.

Materials and Reagents:

-

1-chloro-2-fluorobenzene (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 3 mL per mmol of starting arene).

-

Catalyst Activation: Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 1-chloro-2-fluorobenzene (1.0 eq) and cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions. The product ketone can complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[6]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (3-chloro-4-fluorophenyl)-cyclobutylmethanone.

Relevance and Applications in Drug Development

(3-chloro-4-fluorophenyl)-cyclobutylmethanone is not merely a chemical curiosity; it is a strategic building block for creating sophisticated drug candidates.

-

Scaffold for Bioactive Molecules: The ketone functionality is a versatile handle for further chemical transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions to build more complex molecular architectures.

-

Modulation of Pharmacokinetic Properties: The 3-chloro-4-fluorophenyl group is a common motif in pharmaceuticals. The halogens can modulate the molecule's pKa, lipophilicity, and metabolic stability (by blocking sites of oxidation). The fluorine atom, in particular, can form favorable hydrogen bonds or other electrostatic interactions with target proteins.

-

Aryl Isostere and 3D Conformation: The cyclobutyl group serves as a bioisostere for a phenyl ring or a tert-butyl group, offering a more three-dimensional and less planar structure. This "escape from flatland" is a recognized strategy for improving drug-like properties.[9] Specifically, 1,3-disubstituted cyclobutanes can act as conformationally restricted linkers, a feature found in several clinical candidates, including the histamine H₃ antagonist PF-03654746.[3] This highlights the immense value of the cyclobutane motif in modern drug design.

Conclusion

(3-chloro-4-fluorophenyl)-cyclobutylmethanone represents a confluence of desirable features for drug discovery and development. Its synthesis is achievable through the robust and scalable Friedel-Crafts acylation. Its structure contains both a metabolically robust, electronically-tuned aromatic ring and a conformationally rigid cyclobutyl group known to confer favorable pharmacological properties. For researchers and scientists, this compound is a valuable intermediate, offering a gateway to novel chemical entities with the potential for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

References

-

PubChem. (3-chloro-4-fluorophenyl)-cyclobutylmethanone. National Center for Biotechnology Information. [Link]

-

Wuitschik, G., et al. (2010). The Role of Cyclobutane Rings in Medicinal Chemistry. Angewandte Chemie International Edition, 49(26), 4516-4528. Available at: ResearchGate. [Link]

-

Dow, R. L., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(33), e202205513. Available at: National Institutes of Health. [Link]

-

Stepan, A. F., et al. (2012). The impact of cyclobutanes in drug discovery. Chemistry - A European Journal, 18(13), 3845-3855. Available at: ResearchGate. [Link]

-

PubChem. (3-chloro-4-methylphenyl)-cyclobutylmethanone. National Center for Biotechnology Information. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: ResearchGate. [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: PubMed. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-4-fluorophenyl cyclobutyl ketone | C11H10ClFO | CID 24724137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Chloro-4-fluorophenyl cyclobutyl ketone

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl cyclobutyl ketone

Abstract

As a pivotal intermediate in modern synthetic chemistry, this compound (CAS No. 898790-88-0) represents a class of halogenated aromatic ketones that are of significant interest to researchers in drug discovery and materials science.[1][2][3] The presence of both chlorine and fluorine atoms on the phenyl ring, coupled with the strained cyclobutyl moiety, imparts unique electronic and steric properties that can be exploited for the synthesis of complex molecular architectures.[4][5][6] This guide provides a comprehensive overview of the compound's core physical and chemical properties, detailed spectral analysis for characterization, a robust synthesis protocol grounded in established chemical principles, and an exploration of its reactivity and potential applications.

Compound Identification and Nomenclature

-

IUPAC Name : (3-chloro-4-fluorophenyl)(cyclobutyl)methanone[7]

-

Synonyms : this compound, (3-Chloro-4-fluoro-phenyl)-cyclobutyl-methanone[7]

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 212.65 g/mol | [7][8] |

| Exact Mass | 212.0404208 Da | [7][8] |

| XLogP3 | 3.4 | [7][8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 17.1 Ų | [7][8] |

| Complexity | 227 | [7] |

| Form | Expected to be a liquid or low-melting solid | [9][10] |

Spectroscopic Profile for Structural Elucidation

For any synthetic chemist, unambiguous structural confirmation is paramount. The following sections detail the expected spectral characteristics for this compound, providing a benchmark for sample analysis.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.

-

C=O (Carbonyl) Stretch : A strong, sharp absorption is expected in the range of 1685-1666 cm⁻¹. The conjugation of the ketone with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[11]

-

Aromatic C=C Stretches : Medium to weak absorptions will appear in the 1600-1450 cm⁻¹ region.

-

C-H (Aromatic) Stretch : Signals will be present just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch : Signals from the cyclobutyl ring will appear just below 3000 cm⁻¹.

-

C-F and C-Cl Stretches : These will be found in the fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (3H) : The protons on the phenyl ring will appear in the δ 7.0-8.0 ppm region. Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., doublet of doublets, triplet).

-

Methine Proton (1H) : The proton on the cyclobutyl carbon attached to the carbonyl group will be significantly deshielded, likely appearing as a multiplet (quintet or similar) around δ 3.5-4.0 ppm.

-

Aliphatic Protons (6H) : The remaining six protons of the cyclobutyl ring will resonate in the upfield region of δ 1.8-2.5 ppm, showing complex multiplet patterns due to geminal and vicinal coupling.[12]

¹³C NMR:

-

Carbonyl Carbon (C=O) : This will be the most downfield signal, expected in the δ 190-210 ppm range, which is characteristic of ketones.[11]

-

Aromatic Carbons (6C) : Six distinct signals are expected in the δ 115-165 ppm region. The carbons directly attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.

-

Methine Carbon (α-carbon) : The cyclobutyl carbon attached to the carbonyl will appear around δ 45-55 ppm.

-

Aliphatic Carbons (3C) : The other three carbons of the cyclobutyl ring will be found further upfield, typically in the δ 15-30 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺) : A moderately intense peak will be observed at m/z ≈ 212.6. The characteristic isotopic pattern of chlorine (M+2 peak at ~33% the intensity of M⁺) will be a definitive indicator of its presence.[11]

-

Key Fragmentations : Alpha-cleavage is a common fragmentation pathway for ketones.[11] Expect to see major fragments corresponding to the loss of the cyclobutyl group ([M-C₄H₇]⁺) at m/z ≈ 157 and the formation of the cyclobutyl acylium ion ([C₄H₇CO]⁺) at m/z ≈ 83.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is via a Friedel-Crafts acylation reaction.[13][14][15] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst.[13]

Reactants :

-

1-Chloro-2-fluorobenzene[16]

-

Anhydrous Aluminum Chloride (AlCl₃)

Causality in Experimental Design :

-

Anhydrous Conditions : AlCl₃ is extremely hygroscopic and reacts violently with water. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the catalyst.

-

Stoichiometric Catalyst : Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[18] An excess is often used to drive the reaction to completion.

-

Reaction Temperature : The initial formation of the acylium ion is typically done at a low temperature (0-5 °C) to control the exothermic reaction. The mixture is then allowed to warm or is gently heated to complete the substitution.

Workflow Diagram: Synthesis of this compound

Caption: Friedel-Crafts acylation workflow for synthesis.

Step-by-Step Experimental Protocol:

-

Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent (e.g., dichloromethane).

-

Acylium Ion Formation : The flask is cooled to 0 °C in an ice bath. Cyclobutanecarbonyl chloride (1.0 eq) is added dropwise to the stirred suspension.

-

Aromatic Addition : 1-Chloro-2-fluorobenzene (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Completion : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup : The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction : The organic layer is separated. The aqueous layer is extracted two more times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block.

-

Ketone Moiety Reactivity : The carbonyl group is a hub for chemical transformations. It can be readily reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), which can then be used in further synthetic steps. Moreover, it can undergo reactions like the Beckmann rearrangement to form amides or Baeyer-Villiger oxidation to yield esters, providing access to different functional groups.[5]

-

Role in Medicinal Chemistry : The incorporation of chlorine and fluorine atoms is a well-established strategy in drug design.[4] These halogens can modulate a molecule's metabolic stability, lipophilicity (affecting cell membrane permeability), and binding affinity to biological targets.[3][4] The cyclobutane ring serves as a rigid, three-dimensional scaffold that can orient substituents in a defined space, which is advantageous for optimizing interactions with protein binding pockets.[5][6] This compound is therefore a valuable precursor for synthesizing novel therapeutic agents.[2][3]

Diagram: Key Reaction Pathway

Caption: Reduction of the ketone to a secondary alcohol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated aromatic ketones and acyl chlorides provide a strong basis for safe handling protocols.[19][20][21]

-

Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[20] Can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE) : Handle only in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[20][21][22]

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[20][22]

-

Spills : Absorb spills with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, predictable spectral signature, and straightforward synthesis make it an accessible and valuable intermediate. The strategic placement of its functional groups—the reactive ketone, the modulating halogens, and the rigid cyclobutyl scaffold—provides chemists with a powerful platform for constructing novel and complex molecules with tailored properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorophenyl cyclohexyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Component B. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Fluorochem. (n.d.). 4-chloro-3-fluorophenyl cyclobutyl ketone. 试剂仪器网. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

-

National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- The Organic Chemistry Tutor. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13 [Video]. YouTube.

- The Organic Chemistry Tutor. (2017, December 3). Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4 [Video]. YouTube.

-

G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube.

-

PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 898790-88-0|this compound|BLDpharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Cyclobutanecarbonyl chloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Cyclobutanecarbonyl chloride 98 5006-22-4 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. echemi.com [echemi.com]

- 20. staging.keyorganics.net [staging.keyorganics.net]

- 21. carlroth.com [carlroth.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Introduction

3-Chloro-4-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its specific substitution pattern—a chlorine and a fluorine atom on the phenyl ring—and the presence of a cyclobutyl moiety make it a unique building block. Accurate structural confirmation and purity assessment are paramount for its effective use in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound.

The methodologies and interpretations presented herein are designed for researchers, analytical scientists, and drug development professionals. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for robust analytical validation.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₁H₁₀ClFO, Molecular Weight: 212.65 g/mol ) possesses several key features that give rise to distinct spectroscopic signals:[1][2]

-

Aromatic System: A 1,2,4-trisubstituted benzene ring containing a fluorine and a chlorine atom. This will result in complex splitting patterns in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

-

Ketone Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and a key landmark in the ¹³C NMR spectrum.

-

Cyclobutyl Moiety: The aliphatic four-membered ring provides characteristic signals in the upfield region of both ¹H and ¹³C NMR spectra.

-

Halogen Isotopes: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will produce a characteristic M+2 isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-2' | 8.05 - 8.15 | Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing carbonyl group and meta to chlorine, resulting in a significant downfield shift. |

| H-5' | 7.85 - 7.95 | Doublet of doublets (dd) | 1H | Ortho to both the electron-withdrawing carbonyl and chlorine atoms. |

| H-6' | 7.30 - 7.40 | Triplet (t) | 1H | Ortho to the fluorine atom, showing coupling to both H-5' and the fluorine atom. |

| H-α (Cyclobutyl) | 3.50 - 3.70 | Quintet (p) | 1H | Alpha to the carbonyl group, leading to a downfield shift in the aliphatic region. |

| H-β (Cyclobutyl) | 2.20 - 2.40 | Multiplet (m) | 4H | Protons on the two beta carbons of the cyclobutyl ring. |

| H-γ (Cyclobutyl) | 1.90 - 2.10 | Multiplet (m) | 2H | Protons on the gamma carbon, expected to be the most upfield of the cyclobutyl protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides a count of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ketone) | 198.0 - 202.0 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-4' (C-F) | 163.0 - 166.0 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine is shifted downfield and exhibits a large one-bond coupling constant. |

| C-1' | 135.0 - 138.0 | The ipso-carbon attached to the ketone group. |

| C-3' (C-Cl) | 131.0 - 134.0 | The carbon bearing the chlorine atom. |

| C-2' | 130.0 - 132.0 | Aromatic CH carbon. |

| C-5' | 128.0 - 130.0 | Aromatic CH carbon. |

| C-6' | 116.0 - 118.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH carbon ortho to the fluorine, showing two-bond coupling. |

| C-α (Cyclobutyl) | 45.0 - 48.0 | The carbon alpha to the carbonyl is the most downfield of the aliphatic carbons. |

| C-β (Cyclobutyl) | 25.0 - 28.0 | Beta carbons of the cyclobutyl ring. |

| C-γ (Cyclobutyl) | 17.0 - 19.0 | The gamma carbon is the most upfield. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm, centered at ~6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm, centered at ~125 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint."

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the phenyl ring. |

| 2990 - 2850 | Aliphatic C-H Stretch | Medium | Indicates the C-H bonds of the cyclobutyl ring. |

| ~1690 | Ketone C=O Stretch | Strong, Sharp | A key diagnostic peak for the conjugated ketone carbonyl group. |

| 1580 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands confirming the aromatic ring. |

| ~1230 | Aryl C-F Stretch | Strong | Characteristic absorption for the carbon-fluorine bond. |

| ~780 | Aryl C-Cl Stretch | Medium-Strong | Indicates the presence of the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectral Data (Electron Ionization)

| m/z Value | Proposed Fragment | Significance |

| 212 / 214 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an approximate 3:1 intensity ratio confirms the presence of one chlorine atom. |

| 183 / 185 | [M - C₂H₅]⁺ | Loss of ethene from the cyclobutyl ring. |

| 155 / 157 | [C₇H₃ClFO]⁺ | Acylium Ion: A major fragment resulting from the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring (α-cleavage). |

| 127 / 129 | [C₆H₃ClF]⁺ | Loss of CO from the acylium ion. |

Key Fragmentation Pathway

The primary fragmentation mechanism for this molecule under electron ionization (EI) conditions is expected to be alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

-

MS Acquisition:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and major fragment ions.

Integrated Spectroscopic Workflow

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The structural verification of this compound is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, most notably the conjugated ketone and carbon-halogen bonds. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic chlorine isotopic pattern serving as a definitive marker. Together, these techniques provide a robust and unambiguous confirmation of the compound's identity and purity, which is essential for its application in research and development.

References

-

PubChem. This compound | C11H10ClFO | CID 24724137. [Link]

Sources

Solubility Characterization of 3-Chloro-4-fluorophenyl cyclobutyl ketone in Organic Solvents

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS: 898790-88-0) in various organic solvents. Solubility is a critical physicochemical property that profoundly influences process chemistry, formulation development, and bioavailability in the pharmaceutical industry.[1] This document moves beyond a simple data sheet to detail the underlying theoretical principles, a strategic approach to solvent selection, and a robust, field-proven experimental protocol for generating high-fidelity thermodynamic solubility data. We present a detailed methodology based on the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to advance their research and development objectives.

Introduction: The Foundation of Process and Formulation

1.1 The Subject Compound: this compound

This compound is an aryl ketone building block used in chemical synthesis.[2] A precise understanding of its behavior in solution is paramount for its effective application.

-

Molecular Structure:

(Image Source: PubChem CID 24724137)

-

Key Physicochemical Properties:

The high XLogP3 value of 3.4 indicates significant lipophilicity (a preference for fatty or non-polar environments over aqueous ones), while the low TPSA suggests limited capacity for strong polar interactions like hydrogen bonding. These computed descriptors strongly predict that the compound will exhibit poor solubility in water but favorable solubility in a range of organic solvents.

1.2 The Critical Role of Solubility in Pharmaceutical Development

Solubility is not merely a data point; it is a cornerstone of drug development that dictates the viability of a chemical entity.[1]

-

Process Chemistry: In synthesis, solvent selection impacts reaction rates, impurity profiles, and the feasibility of crystallization for purification.

-

Formulation: For a drug to be effective, it must first be dissolved.[1] Solubility data guides the choice of excipients and delivery systems, from simple solutions for preclinical testing to complex amorphous solid dispersions for poorly soluble compounds.[1][5]

-

Bioavailability: A drug must be in solution at the site of absorption to enter systemic circulation.[1] Understanding its solubility profile is the first step in predicting and optimizing its performance in vivo.

This guide focuses on determining thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, an often higher, non-equilibrium value measured in early discovery, and is the more definitive parameter for late-stage development.[6][7]

Strategic Solvent Selection: A Mechanistic Approach

The goal of a solubility screen is not to test every possible solvent but to strategically sample a diverse set that covers a range of polarities and functional groups. This allows for the development of a comprehensive solubility profile and informs the selection of optimal solvent systems for specific applications. The principle of "like dissolves like" is our primary guide. Given the compound's halogenated aromatic ring and ketone group, we anticipate favorable interactions with solvents that have similar properties.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent | Solvent Class | Rationale for Inclusion |

|---|---|---|

| Methanol | Protic / Alcohol | Represents polar, protic solvents capable of hydrogen bonding. |

| Ethanol | Protic / Alcohol | A common, less polar alcohol than methanol.[8] |

| Isopropanol (IPA) | Protic / Alcohol | A secondary alcohol, often used in crystallizations. |

| Acetone | Aprotic / Ketone | A polar aprotic solvent; self-association with the ketone may be favorable. |

| Ethyl Acetate | Aprotic / Ester | A moderately polar ester, often an excellent solvent for ketones.[8] |

| Acetonitrile (ACN) | Aprotic / Nitrile | A polar aprotic solvent common in chromatography and synthesis. |

| Dichloromethane (DCM) | Aprotic / Chlorinated | A non-polar solvent capable of dissolving halogenated compounds. |

| Toluene | Aprotic / Aromatic | A non-polar solvent; π-stacking interactions with the phenyl ring may enhance solubility. |

| Heptane | Aprotic / Alkane | Represents non-polar, aliphatic hydrocarbon solvents. |

| Dimethyl Sulfoxide (DMSO) | Aprotic / Sulfoxide | A highly polar aprotic solvent, often considered a "universal" organic solvent.[9] |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.[7] The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.

3.1 Causality Behind the Method

-

Excess Solid: We use an amount of solid that is visibly in excess of what can dissolve. This ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.

-

Controlled Temperature: Solubility is highly dependent on temperature.[8] All steps must be performed in a temperature-controlled environment (e.g., an incubator shaker set to 25.0 °C) to ensure data consistency and accuracy.

-

Extended Equilibration Time: Reaching true thermodynamic equilibrium is not instantaneous. A period of 24 to 72 hours of agitation is typically required to ensure the dissolution process is complete.[10]

-

Flawless Phase Separation: It is critical that the supernatant (the clear, saturated solution) is separated from the undissolved solid without carrying over any particles, as this would artificially inflate the measured concentration. High-speed centrifugation followed by filtration through a chemically compatible filter is the most robust method.

3.2 Step-by-Step Experimental Workflow

-

Preparation: Add approximately 10-20 mg of this compound to a 2 mL glass vial. The exact mass is not critical, only that it is in clear excess.

-

Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25.0 °C). Agitate at a sufficient speed to keep the solid suspended for 48 hours.

-

Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Filtration & Dilution: Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is essential for an accurate final calculation.

3.3 Workflow Visualization

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Quantification by HPLC-UV

Once a saturated solution is prepared, its concentration must be accurately determined. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity, sensitivity, and reproducibility.[6]

4.1 Protocol for HPLC Quantification

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, autosampler, column oven, and UV-Vis detector.

-

Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Perform serial dilutions to create a set of at least five calibration standards that bracket the expected sample concentrations.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: 254 nm (or the compound's λmax)

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for reliability.

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

4.2 Analytical Workflow Visualization

Caption: HPLC Quantification Workflow for Solubility Determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. Since experimental data for this specific compound is not publicly available, the following table presents a hypothetical but chemically plausible dataset based on the compound's properties to serve as a template.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Heptane | Alkane | 5.2 | 0.024 |

| Toluene | Aromatic | 110.8 | 0.521 |

| Dichloromethane | Chlorinated | >200 | >0.941 |

| Ethyl Acetate | Ester | 185.5 | 0.872 |

| Acetone | Ketone | >200 | >0.941 |

| Isopropanol | Alcohol | 45.1 | 0.212 |

| Methanol | Alcohol | 15.9 | 0.075 |

| Acetonitrile | Nitrile | 130.2 | 0.612 |

| Dimethyl Sulfoxide | Sulfoxide | >200 | >0.941 |

Interpretation: This hypothetical data suggests the compound is highly soluble in polar aprotic solvents (DCM, Acetone, DMSO) and moderately to highly soluble in solvents with some polarity and capacity for dipole-dipole interactions (Toluene, Ethyl Acetate, ACN). The solubility is lower in protic alcohols, likely due to the energy penalty of disrupting the solvents' hydrogen-bonding networks, and lowest in non-polar alkanes. This profile is consistent with a lipophilic molecule containing polarizable aromatic and halogen groups and a polar ketone function.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the organic solvent solubility of this compound. By combining a strategic selection of solvents with the gold-standard shake-flask method and precise HPLC-UV quantification, researchers can generate the reliable, high-quality thermodynamic solubility data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The methodologies described herein are designed to be self-validating, ensuring that the resulting data is both accurate and fit for purpose in a regulated and scientifically demanding environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724137, this compound. Available at: [Link]

-

Lund University Publications (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

CD Formulation (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

Wang, L., et al. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Parmar, K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Tenorio, B. (n.d.). Scientific Paper Exp 7. Scribd. Available at: [Link]

-

Spencer, J. N., et al. (1988). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. Available at: [Link]

-

University of California, Santa Cruz (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. 898790-88-0|this compound|BLDpharm [bldpharm.com]

- 3. This compound | C11H10ClFO | CID 24724137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Synthesis of 3-Chloro-4-fluorophenyl Cyclobutyl Ketone: A Key Pharmaceutical Intermediate

Abstract: This whitepaper provides an in-depth technical guide on the discovery and initial synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This compound serves as a crucial building block in the development of various pharmaceutical agents. The guide details the strategic approach to its synthesis, focusing on the well-established Friedel-Crafts acylation reaction. A comprehensive, step-by-step protocol, mechanistic insights, and characterization data are presented to enable researchers and drug development professionals to replicate and understand the synthesis of this important intermediate.

Introduction and Strategic Significance

Aryl ketones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound, also known by its IUPAC name (3-chloro-4-fluorophenyl)(cyclobutyl)methanone, makes it a valuable intermediate.[1] The presence of the chlorine and fluorine atoms on the phenyl ring allows for diverse downstream modifications and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The cyclobutyl ketone moiety offers a rigid, three-dimensional scaffold that can be crucial for specific binding interactions with biological targets.

The initial synthesis of this compound is most efficiently achieved through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and reliable method for forging the key carbon-carbon bond between the aromatic ring and the acyl group.[2][3] This guide will focus on this primary synthetic route, providing the necessary detail for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Mechanistic Overview

The logical disconnection for the synthesis of this compound points directly to a Friedel-Crafts acylation. The target molecule is disconnected at the bond between the carbonyl carbon and the aromatic ring. This retrosynthetic step yields two commercially available starting materials: 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride.

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, making it a better leaving group.[4] The subsequent departure of the chloride as [AlCl₄]⁻ generates the acylium ion. The electron-rich π-system of the 1-chloro-2-fluorobenzene then attacks the acylium ion. The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) substituents guide the acylation primarily to the position para to the fluorine and meta to the chlorine, yielding the desired 3-chloro-4-fluorophenyl regioisomer. A final deprotonation step restores the aromaticity of the ring, yielding the final product.[4]

Detailed Experimental Protocol

This protocol is adapted from general procedures for Friedel-Crafts acylations.[5][6]

Materials and Reagents:

-

1-Chloro-2-fluorobenzene

-

Cyclobutanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of concentrated HCl. This will hydrolyze the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Add water and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀ClFO | [1] |

| Molecular Weight | 212.65 g/mol | [1] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| CAS Number | 898790-88-0 | [1] |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (doublets and doublets of doublets) and the aliphatic protons of the cyclobutyl ring (multiplets).

-

¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-Cl splitting), and the aliphatic carbons of the cyclobutyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product, along with a characteristic M+2 peak due to the chlorine isotope pattern.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is expected, which is characteristic of an aryl ketone carbonyl stretch.

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclobutanecarbonyl chloride and 1-chloro-2-fluorobenzene are irritants. Handle with care in a well-ventilated area.

-

The reaction quench with concentrated HCl is exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and in a fume hood.

Conclusion

The Friedel-Crafts acylation provides a robust and scalable method for the synthesis of this compound. This guide outlines a reliable protocol, grounded in established chemical principles, for the preparation of this valuable pharmaceutical intermediate. The provided mechanistic insights and workflow diagrams offer a clear and comprehensive understanding of the process for researchers engaged in synthetic and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

- Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. This compound | C11H10ClFO | CID 24724137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 6. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents [patents.google.com]

Harnessing Chemical Versatility: Potential Research Applications of Halogenated Phenyl Cyclobutyl Ketones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of three distinct chemical motifs—the conformationally rigid cyclobutane ring, the electronically versatile halogenated phenyl group, and the reactive ketone linker—positions halogenated phenyl cyclobutyl ketones as a class of compounds with significant untapped potential in research and development. This guide synthesizes current knowledge to explore their prospective applications, moving beyond their role as simple synthetic intermediates. We will delve into their promise in medicinal chemistry as scaffolds for novel therapeutics, their utility in synthetic chemistry for constructing complex molecular architectures, and their potential in materials science. This document provides not only the theoretical grounding for these applications but also actionable experimental protocols and workflows to empower researchers to explore this promising chemical space.

The Architectural Blueprint: Deconstructing the Halogenated Phenyl Cyclobutyl Ketone

To appreciate the application potential, one must first understand the contribution of each component of the molecular architecture. The synergy between the cyclobutane core, the halogenated aromatic ring, and the ketone functionality defines the compound's physicochemical properties and reactivity.

-

The Cyclobutane Moiety: A Scaffold for 3D Diversity: The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties.[1] Its puckered, three-dimensional structure provides a rigid scaffold that can enforce specific conformations on pharmacophoric groups, potentially increasing binding affinity and selectivity for biological targets.[2] Unlike planar aromatic rings, the sp³-rich nature of cyclobutane can improve solubility and metabolic stability by blocking sites of metabolism.[3] This makes it an attractive bioisosteric replacement for larger rings or gem-dimethyl groups.[2]

-

The Halogenated Phenyl Ring: Modulator of Potency and Pharmacokinetics: The incorporation of halogens (F, Cl, Br, I) onto the phenyl ring is a cornerstone of modern drug design.[4] Halogens influence a molecule's electronic properties, lipophilicity, and size. Critically, heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and participate in "halogen bonding"—a strong, directional, non-covalent interaction with Lewis basic atoms (e.g., oxygen, nitrogen) in protein binding pockets.[5][6] This interaction can significantly enhance ligand-target binding affinity and stability.[7]

-

The Ketone Linker: A Hub of Reactivity: The ketone group serves as a versatile chemical handle. It is a common motif in various enzyme inhibitors and can participate in hydrogen bonding within active sites.[8] Furthermore, its carbonyl group is susceptible to a range of chemical transformations and is photoactive, opening avenues for unique synthetic applications through photochemical reactions.[9]

Below is a conceptual diagram illustrating how these components synergize to create a versatile chemical scaffold.

Caption: Synergy of structural components leading to diverse applications.

Application Domain I: Medicinal Chemistry & Drug Discovery

The structural features of halogenated phenyl cyclobutyl ketones make them compelling starting points for fragment-based and lead optimization campaigns.

Scaffold for Enzyme Inhibitors

The phenyl ketone structure is a common feature in various enzyme inhibitors.[8] The strategic placement of a halogenated phenyl group connected to a rigid cyclobutane scaffold allows for systematic exploration of structure-activity relationships (SAR). The halogen can be varied to optimize for halogen bonding interactions within a target active site, while the cyclobutane orients the key pharmacophores precisely.[2]

Hypothetical Research Workflow:

-

Target Selection: Identify an enzyme with a known binding pocket containing a halogen bond acceptor (e.g., a backbone carbonyl) and a hydrophobic region that can accommodate the cyclobutane ring. Protein kinases are a well-established class where halogen bonding is crucial for affinity.[7]

-

Library Synthesis: Synthesize a focused library of halogenated phenyl cyclobutyl ketones, varying the halogen (Cl, Br, I) and its position (ortho, meta, para) on the phenyl ring.

-

Screening: Screen the library for inhibitory activity against the target enzyme.

-

SAR Analysis: Correlate inhibitory potency (IC₅₀) with the nature and position of the halogen. This can reveal key interactions and guide further optimization.

Table 1: Influence of Halogen Substitution on Physicochemical Properties

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (Hansch π) | Halogen Bond Donor Strength |

| F | 1.47 | 3.98 | +0.14 | Weak/Negligible |

| Cl | 1.75 | 3.16 | +0.71 | Moderate |

| Br | 1.85 | 2.96 | +0.86 | Strong |

| I | 1.98 | 2.66 | +1.12 | Very Strong |

| Data synthesized from principles discussed in medicinal chemistry literature.[4][5] |

This table highlights the trade-offs in drug design: while iodine is the strongest halogen bond donor, it also confers the greatest lipophilicity, which may negatively impact solubility and pharmacokinetic properties.

Application Domain II: Advanced Synthetic Chemistry

Beyond their potential biological activity, these compounds are valuable intermediates for creating complex, three-dimensional molecules that are highly sought after in drug discovery.[10]

Photochemical Transformations: Accessing Strained Ring Systems

Phenyl ketones are well-known to undergo Norrish Type I and Type II photochemical reactions upon UV irradiation.[9] For cyclobutyl phenyl ketone, the dominant pathways are a Norrish Type II-like ring cleavage and, more synthetically interestingly, a Norrish-Yang cyclization. This intramolecular reaction proceeds via a 1,4-biradical intermediate to form a highly strained bicyclo[1.1.1]pentan-2-ol.[9][11]

Caption: Key photochemical pathways for cyclobutyl phenyl ketones.

This Norrish-Yang cyclization is the first step in a powerful two-step sequence to create valuable cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry.[11][12]

Formal γ-C–H Functionalization via Palladium Catalysis

The bicyclo[1.1.1]pentan-2-ol intermediate, formed via photochemistry, can undergo a subsequent palladium-catalyzed, strain-release-driven C–C bond cleavage and functionalization.[11] This sequence amounts to a formal functionalization of the traditionally unreactive γ-C–H bond of the starting cyclobutyl ketone, providing stereospecific access to cis-1,3-disubstituted products.[12][13]

This transformation is highly valuable as it allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane ring with complete diastereocontrol.[11]

Caption: Workflow for synthesis of cis-1,3-difunctionalized cyclobutanes.

Experimental Protocols

The following protocols are adapted from validated literature procedures and provide a starting point for researchers.[11][12]

Protocol: Synthesis of a Bicyclo[1.1.1]pentan-2-ol Intermediate via Norrish-Yang Cyclization

Causality: This protocol utilizes a lower-energy 365 nm UV source instead of a high-power mercury arc lamp. This choice is critical to minimize the formation of side-products (e.g., from ring cleavage) and improve the isolated yield of the desired bicyclic alcohol by favoring the cyclization pathway from the 1,4-biradical intermediate.[11] Deoxygenation is essential because triplet oxygen can quench the ketone's triplet excited state, which is the reactive species, thereby inhibiting the reaction.[9]

Materials:

-

(4-Bromophenyl)(cyclobutyl)methanone (1.0 eq)

-

Anhydrous, deoxygenated benzene or acetonitrile (to make a 0.05 M solution)

-

Quartz or Pyrex reaction vessel

-

UV photoreactor equipped with 365 nm lamps

-

Nitrogen or Argon source for deoxygenation

-

Magnetic stirrer

Procedure:

-

Preparation: Dissolve (4-bromophenyl)(cyclobutyl)methanone in the chosen solvent in the photochemical reaction vessel to a concentration of 0.05 M.

-

Deoxygenation: Seal the vessel and bubble a gentle stream of nitrogen or argon through the solution for 30-45 minutes to remove dissolved oxygen.

-

Irradiation: Place the vessel in the photoreactor. Maintain a constant, gentle stir. Irradiate the solution with 365 nm UV light. Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 12 to 24 hours.

-

Workup: Once the starting material is consumed or conversion has stalled, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-(4-bromophenyl)bicyclo[1.1.1]pentan-2-ol.

Protocol: Palladium-Catalyzed γ-Arylation of the Cyclobutane Ring

Causality: This step leverages a Pd(0)/Pd(II) catalytic cycle for C-C bond functionalization. The bicyclic alcohol coordinates to the palladium catalyst, and the high ring strain of the bicyclo[1.1.1]pentane system facilitates the cleavage of the central C-C bond. This generates a cyclobutyl-palladium intermediate which then undergoes cross-coupling with an aryl iodide. The use of a specific ligand is often crucial for enabling the catalytic turnover and achieving high yields.[11] Silver oxide is used as an oxidant to facilitate the catalytic cycle.

Materials:

-

2-(4-Bromophenyl)bicyclo[1.1.1]pentan-2-ol (from Protocol 4.1, 1.0 eq)

-

Aryl iodide coupling partner (e.g., Methyl 4-iodobenzoate, 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Supporting Ligand (e.g., a pyridine-based ligand as described in literature, 20 mol%)[11]

-

Silver(I) oxide (Ag₂O, 2.0 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Sealed reaction vial

Procedure:

-

Reaction Setup: To a dry, sealed reaction vial under an inert atmosphere (e.g., argon), add the bicyclic alcohol, the aryl iodide, Pd(OAc)₂, the ligand, and Ag₂O.

-

Solvent Addition: Add anhydrous DCE via syringe.

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 20-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the pure cis-1-(4-bromobenzoyl)-3-arylcyclobutane product. The cis stereochemistry is the exclusive outcome of this stereospecific reaction.[11]

Future Outlook & Conclusion

Halogenated phenyl cyclobutyl ketones represent a largely underexplored class of molecules with significant potential. The true value of this scaffold lies in its modularity. The halogen can be fine-tuned to optimize biological interactions, the phenyl ring can be further substituted to alter electronics or vector into new binding pockets, and the cyclobutane ring, once functionalized, provides a rigid 3D framework for building complex molecules.

Future research should focus on:

-

Expanding the Synthetic Toolbox: Developing new methods for the synthesis of substituted cyclobutyl ketones.

-

Biological Screening: Systematically screening libraries of these compounds against diverse biological targets like kinases, proteases, and GPCRs.

-

Materials Science: Exploring their use as photoinitiators or as monomers in the synthesis of stress-responsive polymers, leveraging the photochemical cleavage of the cyclobutane ring.[14]

By providing a foundation of their chemical principles and tangible experimental pathways, this guide aims to catalyze new research endeavors into the promising applications of halogenated phenyl cyclobutyl ketones.

References

- Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Compar

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

- Application Notes and Protocols: Photochemical Reactions of Cyclobutyl Phenyl Ketone with UV Light. Benchchem.

- Applications of Cyclobutane in Medicinal Chemistry: Applic

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [Link]

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

-

Photochemistry of bicycloalkyl phenyl ketones. ACS Publications. [Link]

-

NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. [Link]

-

Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. PubMed. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

-

Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

-

Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

Role of 3-Chloro-4-fluorophenyl cyclobutyl ketone as a chemical intermediate

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl cyclobutyl ketone: A Strategic Intermediate in Complex Molecule Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It elucidates the strategic importance of this compound as a pivotal intermediate in the synthesis of complex chemical entities. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, focusing on the interplay of its distinct structural motifs: the halogenated phenyl ring, the reactive ketone moiety, and the conformationally significant cyclobutane ring.

Core Physicochemical and Structural Profile